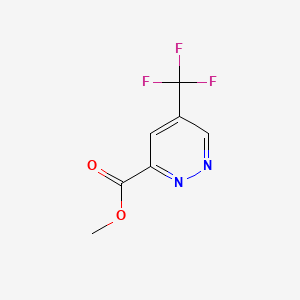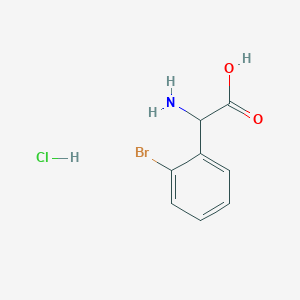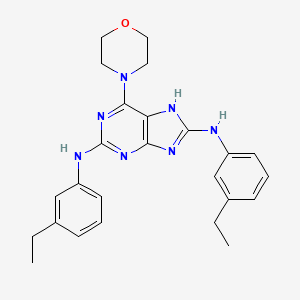
1H-Purine-2,8-diamine, N,N'-bis(3-ethylphenyl)-6-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Purine-2,8-diamine, N,N’-bis(3-ethylphenyl)-6-(4-morpholinyl)-” is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of two amine groups at positions 2 and 8, two 3-ethylphenyl groups, and a morpholine group at position 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(3-ethylphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from simple precursors like formamide and glycine, the purine core can be synthesized through cyclization reactions.
Functional Group Introduction:
Substitution with 3-Ethylphenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Attachment of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert nitro groups back to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce new functional groups onto the aromatic rings.
科学的研究の応用
“1H-Purine-2,8-diamine, N,N’-bis(3-ethylphenyl)-6-(4-morpholinyl)-” may have applications in various fields:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing their activity or function. The pathways involved would be specific to the target and the nature of the interaction.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine with amine groups at positions 6 and 9.
Guanine: Another natural purine with a ketone group at position 6 and an amine at position 2.
Caffeine: A methylated purine derivative with stimulant properties.
Uniqueness
“1H-Purine-2,8-diamine, N,N’-bis(3-ethylphenyl)-6-(4-morpholinyl)-” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purines.
特性
CAS番号 |
682337-74-2 |
|---|---|
分子式 |
C25H29N7O |
分子量 |
443.5 g/mol |
IUPAC名 |
2-N,8-N-bis(3-ethylphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C25H29N7O/c1-3-17-7-5-9-19(15-17)26-24-28-21-22(29-24)30-25(27-20-10-6-8-18(4-2)16-20)31-23(21)32-11-13-33-14-12-32/h5-10,15-16H,3-4,11-14H2,1-2H3,(H3,26,27,28,29,30,31) |
InChIキー |
LYFJXNJDZLKLTA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC=CC(=C4)CC)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)

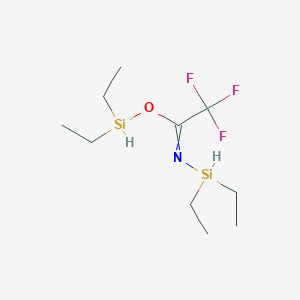
![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)
![N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine](/img/structure/B12514703.png)
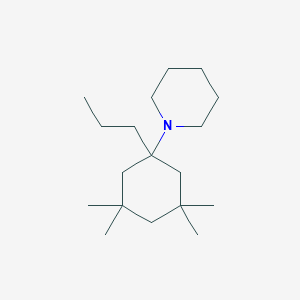
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester](/img/structure/B12514728.png)
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12514730.png)
![1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-](/img/structure/B12514732.png)
